molecular formula C14H17ClN2O4 B6178845 tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1639149-77-1

tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6178845
CAS No.: 1639149-77-1
M. Wt: 312.7
InChI Key:
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Description

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a molecular weight of 312.75 g/mol It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a nitro group attached to a tetrahydroisoquinoline core

Preparation Methods

The synthesis of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chlorine atom and ester group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives with different substituents. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s overall behavior.

Properties

CAS No.

1639149-77-1

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.7

Purity

95

Origin of Product

United States

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